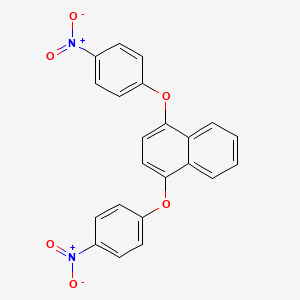
1,4-Bis(4-nitrophenoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers It consists of a naphthalene core with two 4-nitrophenoxy groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(4-nitrophenoxy)naphthalene can be synthesized through the nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 1,4-dihydroxynaphthalene with p-fluoronitrobenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) . The reaction is carried out under reflux conditions to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Bis(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrazine and Pd/C in ethanol are commonly used for the reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or other electrophiles to facilitate the reaction.
Major Products Formed
Reduction: The reduction of this compound yields 1,4-Bis(4-aminophenoxy)naphthalene.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
科学的研究の応用
1,4-Bis(4-nitrophenoxy)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance polymers, such as polyimides, which are known for their excellent thermal stability and mechanical properties.
Organic Synthesis:
Electronics: Due to its aromatic structure, it may be explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,4-Bis(4-nitrophenoxy)naphthalene primarily involves its ability to undergo various chemical transformations. The nitro groups can be reduced to amino groups, which can then participate in further reactions, such as polymerization. The aromatic ether linkages provide flexibility and stability to the resulting polymers, making them suitable for high-performance applications .
類似化合物との比較
Similar Compounds
1,4-Bis(4-aminophenoxy)naphthalene: This compound is the reduced form of 1,4-Bis(4-nitrophenoxy)naphthalene and is used in the synthesis of polyimides.
4,4’-Bis(4-nitrophenoxy)biphenyl: Similar in structure, this compound also features nitrophenoxy groups attached to an aromatic core and is used in the synthesis of high-performance polymers.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Its ability to form flexible and stable polymers makes it particularly valuable in materials science and industrial applications.
特性
CAS番号 |
211446-28-5 |
|---|---|
分子式 |
C22H14N2O6 |
分子量 |
402.4 g/mol |
IUPAC名 |
1,4-bis(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H |
InChIキー |
WICRUAUCZOCNAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


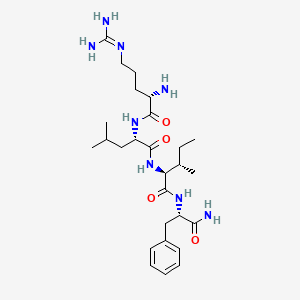
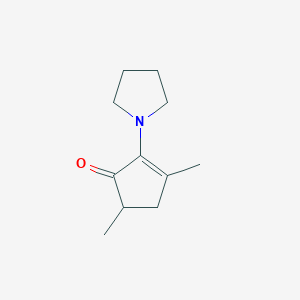
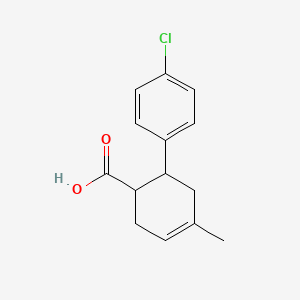
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
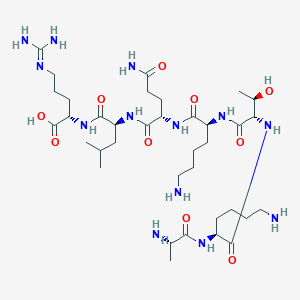
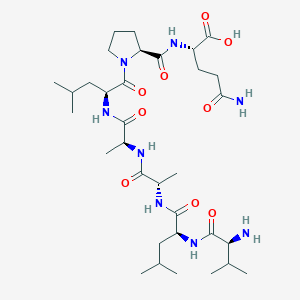

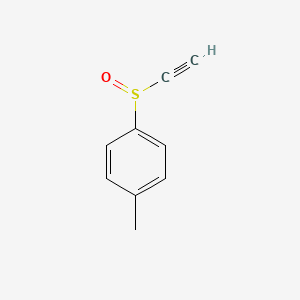

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
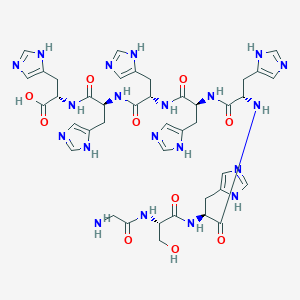
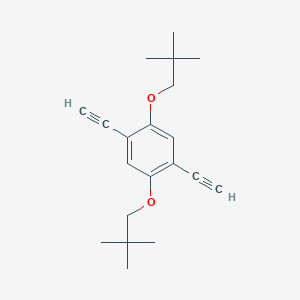
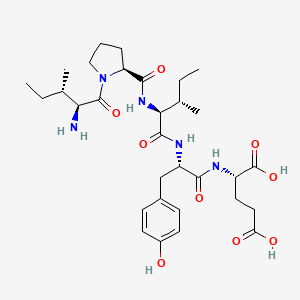
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
